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Compound of Interest

Compound Name: Cannabinol acetate

Cat. No.: B10827628 Get Quote

Disclaimer: This document provides a projected pharmacological profile of Cannabinol
Acetate (CBN-O) based on available scientific literature for related compounds, primarily

Cannabinol (CBN) and other cannabinoid acetate esters like THC-O-acetate. Direct empirical

data on CBN-O is scarce, and therefore, the information presented herein is largely speculative

and intended for research and drug development professionals. All applications of this

information should be conducted with a clear understanding of its extrapolated nature.

Introduction
Cannabinol Acetate (CBN-O) is the acetylated form of Cannabinol (CBN), a minor

phytocannabinoid found in aged Cannabis sativa preparations. Like other acetylated

cannabinoids, CBN-O is not known to occur naturally and is produced through chemical

synthesis. The addition of an acetate group is known to modify the pharmacokinetic properties

of cannabinoids, often enhancing their potency and duration of action by acting as a prodrug.

This technical guide aims to provide a comprehensive overview of the potential

pharmacological profile of CBN-O, including its synthesis, pharmacodynamics,

pharmacokinetics, and potential toxicity. The content is structured to serve as a foundational

resource for researchers and scientists in the field of cannabinoid pharmacology and drug

development.
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Cannabinol Acetate is synthesized from Cannabinol through a process of acetylation. The

most common method involves the reaction of CBN with acetic anhydride, a process analogous

to the synthesis of other cannabinoid acetates such as THC-O-acetate.

Table 1: Chemical and Physical Properties of Cannabinol Acetate

Property Value Reference

Chemical Name
6,6,9-trimethyl-3-pentyl-6H-

dibenzo[b,d]pyran-1-yl acetate

Synonyms
CBN Acetate, CBN-O,

Acetylcannabinol

Molecular Formula C23H28O3

Molecular Weight 352.5 g/mol

CAS Number 51895-51-3

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and DMF

Potential Pharmacodynamics
It is hypothesized that Cannabinol Acetate functions as a prodrug for Cannabinol. The acetate

group is likely cleaved by esterase enzymes in the body, releasing the active parent compound,

CBN. Therefore, the primary pharmacological effects of CBN-O are expected to be those of

CBN.

Receptor Binding and Mechanism of Action
Cannabinol is known to be a partial agonist at both the cannabinoid type 1 (CB1) and type 2

(CB2) receptors, with a lower affinity for the CB1 receptor compared to Δ9-

tetrahydrocannabinol (THC). The binding of CBN to these G-protein coupled receptors is

expected to initiate downstream signaling cascades.

Table 2: Reported Receptor Binding Affinities of Cannabinol (CBN)
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Receptor Binding Affinity (Ki) Species Reference

CB1 25.1 nM Human

CB2 35.2 nM Human

CB1 78 nM
Human (HEK293

cells)

CB2 12 nM
Human (HEK293

cells)

Note: The direct binding affinity of CBN-O to cannabinoid receptors has not been reported.

Upon binding of the active metabolite CBN to CB1 and CB2 receptors, it is anticipated that the

following signaling events will occur:

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine

monophosphate (cAMP) levels.

Modulation of ion channels, including inhibition of calcium channels and activation of

potassium channels.

Activation of mitogen-activated protein kinase (MAPK) pathways.
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Potential signaling pathway of Cannabinol Acetate.

Potential Therapeutic Effects
Based on the known pharmacological properties of CBN, CBN-O may exhibit a range of

therapeutic effects. These are summarized in the table below.

Table 3: Potential Therapeutic Effects of Cannabinol Acetate (via CBN)

Potential Effect
Preclinical Evidence for
CBN

Reference

Sedative

May prolong sleeping time,

potentially synergistic with

THC.

Analgesic May reduce pain perception.

Anti-inflammatory
May modulate immune

responses.

Neuroprotective
May protect neurons from

damage.

Appetite Stimulant May increase appetite.

Potential Pharmacokinetics
The pharmacokinetic profile of CBN-O is expected to differ from that of CBN, primarily due to

its nature as a prodrug. The acetylation is likely to increase its lipophilicity, potentially affecting

its absorption and distribution.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: The route of administration will significantly impact absorption. Oral

bioavailability is expected to be low due to first-pass metabolism, a characteristic of other

cannabinoids. Inhalation would lead to rapid absorption.

Distribution: Increased lipophilicity may lead to greater distribution into adipose tissue.
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Metabolism: CBN-O is anticipated to undergo rapid deacetylation by esterases in the plasma

and liver to yield CBN. CBN is then metabolized by cytochrome P450 enzymes, primarily

CYP2C9 and CYP3A4, to hydroxylated metabolites such as 11-OH-CBN.

Excretion: Metabolites of CBN are primarily excreted in the feces and urine.

Table 4: Known Pharmacokinetic Parameters of Cannabinol (CBN)

Parameter Value
Route of
Administration

Species Reference

Bioavailability ~40% of IV Inhalation Human

Half-life (t1/2) 32 ± 17 hours Intravenous Human

Metabolizing

Enzymes

CYP2C9,

CYP3A4
- Human

Note: Specific pharmacokinetic parameters for CBN-O are not available.

Body

Cannabinol Acetate (CBN-O)

Esterases
(Plasma, Liver)

Deacetylation

Cannabinol (CBN)

CYP450 Enzymes
(CYP2C9, CYP3A4)

Hydroxylation

Hydroxylated Metabolites
(e.g., 11-OH-CBN)

Excretion
(Feces, Urine)
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Proposed metabolic pathway of Cannabinol Acetate.

Potential Toxicity
A significant safety concern for all acetylated cannabinoids, including the potential for CBN-O,

is the formation of ketene gas upon heating. Ketene is a highly toxic and reactive compound

that has been implicated in the E-cigarette, or Vaping, product use-Associated Lung Injury

(EVALI) outbreak associated with Vitamin E acetate. Inhalation of ketene can cause severe

lung damage. Therefore, the use of CBN-O in vaporizable products poses a substantial and

unevaluated risk.

There is currently no long-term safety or toxicity data available for Cannabinol Acetate.

Experimental Protocols
The following are generalized protocols that can be adapted for the analysis and

characterization of Cannabinol Acetate.

Quantification of Cannabinol Acetate in Biological
Matrices by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of CBN-O from

plasma or serum.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of plasma/serum, add an

internal standard (e.g., deuterated CBN-O). b. Precipitate proteins with 2 mL of cold

acetonitrile, vortex, and centrifuge. c. Condition a C18 SPE cartridge with methanol followed by

deionized water. d. Load the supernatant from the protein precipitation step onto the SPE

cartridge. e. Wash the cartridge with a low-organic solvent mixture to remove interferences. f.

Elute CBN-O with an appropriate organic solvent (e.g., acetonitrile or a hexane/ethyl acetate

mixture). g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute

the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to separate CBN-O from other cannabinoids and matrix
components.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 5 - 10 µL.
Tandem Mass Spectrometry (MS/MS):
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions for CBN-O and the internal
standard need to be determined empirically.

Click to download full resolution via product page

Start [label="Biological Sample\n(e.g., Plasma)", shape=ellipse,

style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile)",

style=filled, fillcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction

(SPE)\n(C18 Cartridge)", style=filled, fillcolor="#FFFFFF"]; Elution

[label="Elution", style=filled, fillcolor="#FFFFFF"]; Evaporation

[label="Evaporation & Reconstitution", style=filled,

fillcolor="#FFFFFF"]; LC_Separation [label="LC Separation\n(Reverse-

Phase C18)", style=filled, fillcolor="#FFFFFF"]; MS_Detection

[label="MS/MS Detection\n(ESI+, MRM)", style=filled,

fillcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &

Quantification", shape=ellipse, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"];

Start -> Protein_Precipitation; Protein_Precipitation -> SPE; SPE ->

Elution; Elution -> Evaporation; Evaporation -> LC_Separation;

LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Workflow for LC-MS/MS analysis of CBN-O.

Radioligand Competition Binding Assay
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This protocol can be used to determine the binding affinity of CBN-O (or its metabolite, CBN)

for cannabinoid receptors.

1. Membrane Preparation: a. Use cell membranes from a cell line stably expressing the human

CB1 or CB2 receptor (e.g., HEK293 or CHO cells). b. Homogenize the cells in a buffer and

centrifuge to pellet the membranes. c. Resuspend the membrane pellet in an appropriate assay

buffer.

2. Binding Assay: a. In a 96-well plate, combine the cell membranes, a radiolabeled

cannabinoid ligand with known affinity (e.g., [3H]CP-55,940), and varying concentrations of the

unlabeled competitor ligand (CBN-O or CBN). b. Incubate the plate at a specific temperature

for a set time to allow binding to reach equilibrium. c. Terminate the reaction by rapid filtration

through a glass fiber filter mat to separate bound from free radioligand. d. Wash the filters with

ice-cold buffer to remove non-specific binding. e. Measure the radioactivity retained on the

filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of specific binding of the radioligand against the

logarithm of the competitor concentration. b. Fit the data to a one-site competition model to

determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific

binding of the radioligand). c. Calculate the Ki (inhibition constant) for the competitor ligand

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Conclusion and Future Directions
The potential pharmacological profile of Cannabinol Acetate is largely inferred from its parent

compound, Cannabinol, and other acetylated cannabinoids. It is likely to function as a prodrug

to CBN, and as such, may exhibit sedative, analgesic, and anti-inflammatory properties.

However, a significant and potentially life-threatening risk is associated with its inhalation due

to the formation of toxic ketene gas.

The lack of empirical data on CBN-O underscores the critical need for comprehensive research

to validate its hypothesized pharmacological profile and, most importantly, to thoroughly assess

its safety and toxicity.

Future research should focus on:
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In vitro studies:

Receptor binding assays to determine the affinity of CBN-O for CB1, CB2, and other

relevant receptors.

Functional assays to characterize its activity (agonist, antagonist, etc.) at these receptors.

Metabolic stability assays using liver microsomes to confirm its conversion to CBN.

In vivo studies:

Pharmacokinetic studies in animal models to determine its ADME profile.

Behavioral pharmacology studies to assess its potential therapeutic effects and

psychoactivity.

Toxicology studies, particularly focusing on the effects of inhalation.

Until such data is available, the use of Cannabinol Acetate, especially in products intended for

inhalation, should be approached with extreme caution.

To cite this document: BenchChem. [Potential Pharmacological Profile of Cannabinol
Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10827628#potential-pharmacological-profile-of-
cannabinol-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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